molecular formula C141H176 B12571225 2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 409093-97-6

2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]

Cat. No.: B12571225
CAS No.: 409093-97-6
M. Wt: 1870.9 g/mol
InChI Key: VISRYZHJONMWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound known for its unique structural properties. This compound is often utilized in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its structure consists of multiple fluorene units, which contribute to its excellent photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves multiple steps, starting with the preparation of the fluorene units. One common method includes the reaction of 2,7-dibromofluorene with boronic acid pinacol ester to obtain the desired product . The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydrofluorene derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydrofluorene derivatives.

Scientific Research Applications

2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic properties. The compound can efficiently transport charge carriers, which is crucial for its function in electronic devices. The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, facilitating the recombination of charge carriers to produce light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,7,7’-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] stands out due to its spirobi[fluorene] core, which provides enhanced thermal stability and improved charge transport properties compared to similar compounds. This makes it particularly valuable in high-performance optoelectronic applications.

Properties

CAS No.

409093-97-6

Molecular Formula

C141H176

Molecular Weight

1870.9 g/mol

IUPAC Name

2,2',7,7'-tetrakis(9,9-dioctylfluoren-2-yl)-9,9'-spirobi[fluorene]

InChI

InChI=1S/C141H176/c1-9-17-25-33-41-57-89-137(90-58-42-34-26-18-10-2)125-69-53-49-65-113(125)117-81-73-105(97-129(117)137)109-77-85-121-122-86-78-110(106-74-82-118-114-66-50-54-70-126(114)138(130(118)98-106,91-59-43-35-27-19-11-3)92-60-44-36-28-20-12-4)102-134(122)141(133(121)101-109)135-103-111(107-75-83-119-115-67-51-55-71-127(115)139(131(119)99-107,93-61-45-37-29-21-13-5)94-62-46-38-30-22-14-6)79-87-123(135)124-88-80-112(104-136(124)141)108-76-84-120-116-68-52-56-72-128(116)140(132(120)100-108,95-63-47-39-31-23-15-7)96-64-48-40-32-24-16-8/h49-56,65-88,97-104H,9-48,57-64,89-96H2,1-8H3

InChI Key

VISRYZHJONMWIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=C(C=CC(=C8)C9=CC1=C(C=C9)C2=CC=CC=C2C1(CCCCCCCC)CCCCCCCC)C1=C7C=C(C=C1)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCCCC)CCCCCCCC)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.